Methyl 2-butylpyrrolidine-1-carboxylate
Description
Methyl 2-butylpyrrolidine-1-carboxylate is a nitrogen-containing heterocyclic compound belonging to the class of methyl esters. Its structure comprises a pyrrolidine ring (a five-membered amine ring) substituted with a butyl group at the 2-position and a methyl ester group at the 1-position.
Properties
CAS No. |
131119-51-2 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-butylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-3-4-6-9-7-5-8-11(9)10(12)13-2/h9H,3-8H2,1-2H3 |
InChI Key |
SHBWRZNCIVTFQD-UHFFFAOYSA-N |
SMILES |
CCCCC1CCCN1C(=O)OC |
Canonical SMILES |
CCCCC1CCCN1C(=O)OC |
Synonyms |
1-Pyrrolidinecarboxylic acid, 2-butyl-, methyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
The compound’s pyrrolidine backbone differentiates it from simpler methyl esters (e.g., methyl salicylate or sandaracopimaric acid methyl ester). Key structural analogs include:
Key Structural Differences :
- Alkyl chain length : The 2-butyl group enhances lipophilicity compared to shorter-chain analogs.
Physicochemical Properties
While explicit data for Methyl 2-butylpyrrolidine-1-carboxylate is unavailable, properties can be inferred from similar compounds (Table 1):
Table 1: Comparative Physicochemical Properties
*Estimated based on structural analogs.
Key Observations :
- Polarity : The pyrrolidine ring increases polarity compared to purely hydrocarbon-based esters (e.g., sandaracopimaric acid methyl ester) but less than aromatic esters like methyl salicylate.
- Volatility : Likely lower volatility than methyl salicylate due to higher molecular weight and branched structure .
Analytical Characterization
Gas chromatography (GC) and mass spectrometry (MS) are standard methods for methyl ester analysis. For example:
- GC Retention Behavior : this compound would exhibit longer retention times than methyl salicylate due to higher molecular weight, similar to diterpene esters .
- MS Fragmentation : The pyrrolidine ring may yield distinct fragmentation patterns (e.g., loss of COOCH₃ or butyl group) compared to terpene esters .
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